molecular formula C10H17NO2 B3173965 Cycloheptanone O-oxiranylmethyl-oxime CAS No. 951625-72-2

Cycloheptanone O-oxiranylmethyl-oxime

Cat. No.: B3173965
CAS No.: 951625-72-2
M. Wt: 183.25 g/mol
InChI Key: IAWDGSCDDLTCLU-UHFFFAOYSA-N
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Description

Cycloheptanone O-oxiranylmethyl-oxime is a chemical derivative of cycloheptanone, characterized by the substitution of its carbonyl oxygen with an oxiranylmethyl-oxime group. The compound is structurally defined by a seven-membered cycloheptanone ring fused with an oxime moiety linked to an epoxide (oxirane) group. Its molecular formula is C₁₀H₁₅NO₂ (inferred from the cyclohexanone analog in ), with a molecular weight of approximately 181.23 g/mol . The compound is of interest in organic synthesis, particularly in the development of spirocyclic or heterocyclic systems, such as oxazolines, which have applications in pharmaceuticals and materials science .

Properties

IUPAC Name

N-(oxiran-2-ylmethoxy)cycloheptanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-4-6-9(5-3-1)11-13-8-10-7-12-10/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWDGSCDDLTCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NOCC2CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270512
Record name Cycloheptanone, O-(2-oxiranylmethyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-72-2
Record name Cycloheptanone, O-(2-oxiranylmethyl)oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanone, O-(2-oxiranylmethyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone O-oxiranylmethyl-oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine to form the oxime, followed by the introduction of the oxiranylmethyl group. The reaction typically involves the following steps:

    Formation of the Oxime: Cycloheptanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form cycloheptanone oxime.

    Introduction of the Oxiranylmethyl Group: The oxime is then treated with an epoxide, such as epichlorohydrin, under basic conditions to introduce the oxiranylmethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone O-oxiranylmethyl-oxime undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The oxiranylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the oxime and the oxiranylmethyl group.

    Reduction: Amines derived from the reduction of the oxime group.

    Substitution: Substituted products where the oxiranylmethyl group is replaced by the nucleophile.

Scientific Research Applications

Chemical Synthesis

Cycloheptanone O-oxiranylmethyl-oxime is primarily recognized as an intermediate in organic synthesis. Its oxime functionality allows for versatile reactions, which are essential in the production of more complex molecules.

Synthesis of Caprolactam

One of the notable applications of cycloheptanone oxime derivatives is in the synthesis of caprolactam, a precursor to nylon-6. The oxime can undergo rearrangement to yield caprolactam, which is crucial for producing polycaprolactam fibers and plastics . This transformation is significant due to the high demand for nylon products in textiles and automotive industries.

Use as a Solvent and Intermediate

This compound can also serve as a solvent and an intermediate in various chemical reactions. Its unique structure facilitates reactions that require specific steric or electronic properties, making it valuable in synthetic organic chemistry .

Industrial Applications

The compound's utility extends beyond laboratory synthesis into industrial applications.

Corrosion Inhibition

In industrial settings, this compound has been investigated for its properties as a cathodic inhibitor. This application is particularly relevant in preventing the corrosion of metals such as aluminum when exposed to acidic environments .

Production of Polymeric Materials

The compound's role in producing polymers, especially nylon, underscores its importance in the plastics industry. The annual production of caprolactam exceeds 500,000 tons in the U.S., with cycloheptanone oxime derivatives being integral to this process .

Toxicological Studies and Safety Considerations

Understanding the safety profile of this compound is crucial for its application.

Toxicity Assessments

Toxicological studies have shown that cycloheptanone oxime can have effects on various biological systems. For instance, studies indicated potential mutagenicity under certain conditions, highlighting the need for careful handling and usage .

Regulatory Status

Currently, there are no established exposure limits for cycloheptanone oxime by organizations such as OSHA; however, ongoing research continues to evaluate its safety profile and environmental impact .

Case Studies

Table 1: Summary of Case Studies on this compound Applications

Study ReferenceApplication FocusKey Findings
Synthesis of CaprolactamDemonstrated effective conversion rates and yields in laboratory settings.
Toxicity AssessmentIdentified target organs affected by prolonged exposure; established no-effect levels for toxicity.
Corrosion InhibitionShowed significant reduction in corrosion rates for aluminum under acidic conditions.

Mechanism of Action

The mechanism of action of Cycloheptanone O-oxiranylmethyl-oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. The oxiranylmethyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cycloheptanone O-oxiranylmethyl-oxime belongs to a class of cycloalkanone oxime derivatives. Below is a detailed comparison with structurally analogous compounds:

Cyclohexanone O-oxiranylmethyl-oxime (CAS 23753-42-6)

  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • Physical Properties : Density (1.22 g/cm³), predicted boiling point (259.3°C) .
  • Reactivity: Cyclohexanone derivatives exhibit higher reactivity in cross-aldol condensations compared to cycloheptanone analogs. For example, cyclohexanone reacts with furfural (FF) to yield C11 products with ~77% efficiency, whereas cycloheptanone-based reactions yield ~63% under similar conditions . This difference is attributed to the smaller ring size of cyclohexanone, which reduces steric hindrance and enhances α-carbon reactivity.

Cyclopentanone O-oxiranylmethyl-oxime

  • Molecular Formula: C₈H₁₃NO₂ (estimated)
  • Reactivity: Cyclopentanone derivatives demonstrate superior catalytic performance in condensation reactions. For instance, cyclopentanone and FF yield products (e.g., compound 7) at efficiencies comparable to cyclohexanone (~70–77%) . The five-membered ring balances ring strain and steric effects, optimizing reaction kinetics.

Structural and Reaction Yield Comparisons

Compound Ring Size Yield in Cross-Aldol Condensation (%) Key Reactivity Limitation
Cyclopentanone analog 5-member 70–77 Moderate ring strain
Cyclohexanone analog 6-member 77–93 Minimal steric hindrance
Cycloheptanone analog 7-member 33–63 Steric hindrance from larger ring

Analytical Properties

  • Gas Chromatography: Cycloheptanone has a retention time of 3.5 minutes at 100°C and 2.3 minutes at 120°C . While data for the oxime derivative is unavailable, its larger molecular weight and polarity suggest longer retention times compared to smaller analogs.

Biological Activity

Cycloheptanone O-oxiranylmethyl-oxime is a compound of interest due to its potential biological activities and implications in various fields, including medicinal chemistry. This article explores its biological activity, focusing on toxicity studies, mutagenicity, and its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of an oxime functional group, which is known to influence biological activity. The oxime moiety can enhance the reactivity of the compound, making it a subject of interest in pharmaceutical research.

Biological Activity Overview

The biological activity of this compound can be summarized through various studies that assess its toxicity, mutagenicity, and effects on cellular systems.

Toxicity Studies

Toxicity studies have been conducted to evaluate the effects of this compound on different biological systems. The National Toxicology Program (NTP) has reported findings regarding cyclohexanone oxime, which may share similar properties due to structural similarities.

  • Acute and Chronic Toxicity : In studies involving B6C3F1 mice, cyclohexanone oxime was administered in drinking water at varying concentrations (0 to 10,000 ppm) over periods of 2 and 13 weeks. Results indicated significant increases in liver and spleen weights at higher concentrations, alongside signs of hematopoietic cell proliferation in the spleen .
  • No-Effect Levels : The no-effect levels for erythrotoxicity were determined to be 2,500 ppm following 13 weeks of exposure. For hepatotoxicity, the no-effect level was identified as 1,250 ppm for males and 2,500 ppm for females .

Mutagenicity Testing

Mutagenicity tests have been performed to assess the potential genetic toxicity of this compound:

  • Salmonella Typhimurium Assays : Cyclohexanone oxime was found to be mutagenic in specific strains (TA1535) with S9 activation but negative in others (TA97, TA98, TA100) with and without S9 . This indicates a selective mutagenic potential that could be relevant for understanding the genetic risks associated with exposure.
  • Chromosomal Aberration Tests : The compound showed equivocal results for inducing chromosomal aberrations in cultured Chinese hamster ovary cells without S9 activation but negative results with S9 .

Case Studies

Several case studies have highlighted the biological effects of similar oxime compounds:

  • Anticancer Activity : Research on steroidal oximes has shown promising anticancer properties. For instance, certain oxime derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.010 to 0.066 µM . These findings suggest that similar mechanisms may be explored for this compound.
  • Neurotoxicity Assessments : Studies have indicated that compounds with oxime functionalities can exhibit neurotoxic effects. Evaluating the neurotoxic potential through behavioral assays could provide insights into the safety profile of this compound.

Summary of Findings

The biological activity of this compound is multifaceted and warrants further investigation. Key findings include:

Parameter Finding
Toxicity (No-effect level) Erythrotoxicity: 2,500 ppm
Hepatotoxicity: 1,250 ppm (males), 2,500 ppm (females)
Mutagenicity Positive in Salmonella strain TA1535 (with S9)
Negative in other strains
Cellular Proliferation Increased spleen weight at high doses

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacological potential, alongside comprehensive toxicity profiling, will be essential for assessing its viability as a therapeutic agent or industrial chemical.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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